2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C27H27N3O4S2 and a molecular weight of 521.662. This compound is known for its unique structure, which includes a dihydropyridine ring, a methoxy group, and a phenylsulfanyl group.
Preparation Methods
The synthesis of 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Scientific Research Applications
2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a COX-2 inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biological Studies: Its interactions with various enzymes and receptors are of interest in pharmacology.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
Similar compounds include other dihydropyridine derivatives and COX-2 inhibitors. Compared to these, 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This unique structure may confer distinct biological activities and chemical reactivity .
Comparison with Similar Compounds
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-10-17(11-9-16)23-22(26)14-24-13-21(27-2)20(25)12-18(24)15-28-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,23,26) |
InChI Key |
ZZNBXXDFAOKOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
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